
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with fluorine and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chroman derivative, often through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its fluorinated groups enhance its binding affinity and metabolic stability.
Medicine
In medicinal chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is investigated for its potential as a therapeutic agent. It shows promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties contribute to the performance of various products.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-7-Fluoro-6-methoxychroman-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(difluoromethoxy)chroman-4-amine: Features a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1 |
InChI Key |
SYJHOAKWAOPFED-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


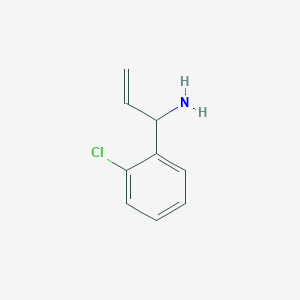
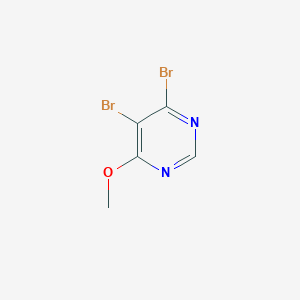
![(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)
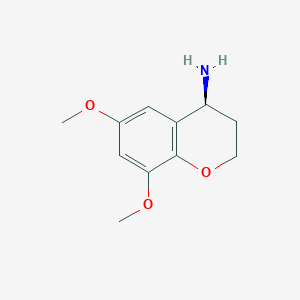

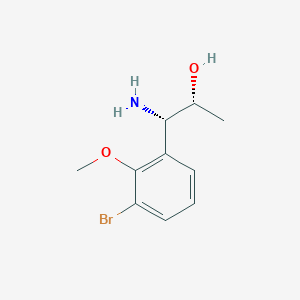
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

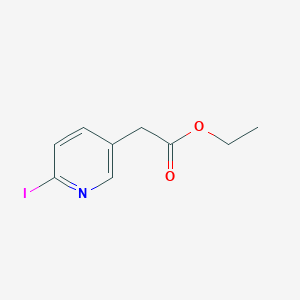
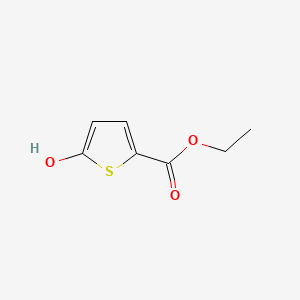
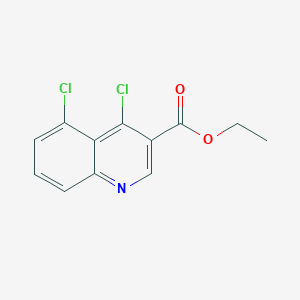
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
